molecular formula C10H21NO B2461109 (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine CAS No. 2248220-41-7

(2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine

Cat. No. B2461109
CAS RN: 2248220-41-7
M. Wt: 171.284
InChI Key: BPQBWQGPSQCYIU-VEDVMXKPSA-N
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Description

(2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine, also known as DMOP, is a chiral amine that has been extensively studied in the field of organic chemistry due to its unique structural and physicochemical properties. DMOP is a versatile molecule that can be synthesized using various methods and has potential applications in scientific research.

Mechanism of Action

(2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine acts as a chiral template in asymmetric synthesis, where it can induce chirality in the product molecule. It can also act as a chiral ligand in asymmetric catalysis, where it can facilitate the formation of chiral products. The mechanism of action of (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine in these reactions is believed to involve the formation of a chiral intermediate, which then undergoes further reactions to yield the desired product.
Biochemical and Physiological Effects
(2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and has low cytotoxicity, which makes it a promising candidate for use in biological applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine is its ability to induce chirality in the product molecule, which is important in the synthesis of chiral compounds. (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine is also a versatile molecule that can be synthesized using various methods. However, the main limitation of (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine is its high cost, which can limit its use in large-scale synthesis.

Future Directions

There are several future directions for the study of (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine. One potential application is in the synthesis of chiral pharmaceuticals, where (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine can be used as a chiral auxiliary or building block. Another direction is in the development of new synthetic methodologies using (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine as a chiral ligand. (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine can also be used in the development of new materials with unique properties, such as chiral polymers. Overall, (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine is a promising molecule with potential applications in various fields, and further research is needed to fully explore its potential.

Synthesis Methods

(2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine can be synthesized using several methods, including the reductive amination of 2-methylpropanal with 4,4-dimethyloxazolidine, followed by hydrogenation to yield (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine. Other methods include the use of chiral catalysts, such as chiral phosphoric acid, to catalyze the reaction between 2-methylpropanal and 4,4-dimethyloxazolidine.

Scientific Research Applications

(2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine has been extensively studied in the field of organic chemistry due to its potential applications in the synthesis of chiral compounds. It has been used as a chiral auxiliary in asymmetric synthesis, as well as a building block for the synthesis of various bioactive molecules. (2R)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine has also been used as a ligand in asymmetric catalysis, which has led to the development of new synthetic methodologies.

properties

IUPAC Name

(2R)-3-(4,4-dimethyloxolan-2-yl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-8(6-11)4-9-5-10(2,3)7-12-9/h8-9H,4-7,11H2,1-3H3/t8-,9?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQBWQGPSQCYIU-VEDVMXKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC(CO1)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1CC(CO1)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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